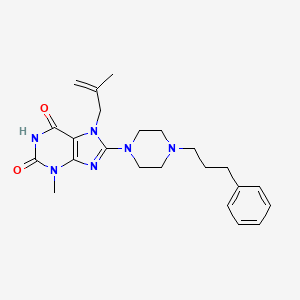

3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

3-methyl-7-(2-methylprop-2-enyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O2/c1-17(2)16-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-14-12-27(13-15-28)11-7-10-18-8-5-4-6-9-18/h4-6,8-9H,1,7,10-16H2,2-3H3,(H,25,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIZXVWGXPTFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis. A common synthetic route may include:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Substitution Reactions:

Piperazine Derivative Formation: The 8-position substitution with the piperazine derivative involves nucleophilic substitution reactions, where the piperazine ring is introduced using a suitable piperazine derivative.

Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and allyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the double bonds in the allyl group, converting them into saturated alkyl chains.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation Products: Alcohols, aldehydes, carboxylic acids.

Reduction Products: Saturated alkyl derivatives.

Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may interact with biological targets, particularly in the central nervous system (CNS). The presence of the piperazine moiety is notable as piperazine derivatives are well-known for their pharmacological properties, including antipsychotic and antidepressant effects.

Potential CNS Applications

- Antidepressant Activity : Research indicates that similar compounds with piperazine structures exhibit antidepressant effects by modulating serotonin receptors. The specific substitution patterns on the purine ring may enhance these interactions.

- Antipsychotic Properties : Compounds with similar structures have been investigated for their ability to modulate dopamine receptors, potentially offering therapeutic benefits for schizophrenia and other psychotic disorders.

Case Studies

- Piperazine Derivatives : A study examining various piperazine derivatives demonstrated significant activity against depression and anxiety in animal models, suggesting that modifications to the piperazine ring could yield similar results for this compound.

- Purine Analogues : Research on purine analogues has shown promise in targeting adenosine receptors, which play a role in neuroprotection and anti-inflammatory responses. This could be relevant for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives with piperazine or alkyl/aryl substitutions are well-documented in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Key Observations

Position 7 Substitutions: The target compound’s 2-methylallyl group at position 7 distinguishes it from analogs with phenylpropyl () or alkyl chains (). This allyl group may confer greater metabolic stability compared to saturated alkyl chains .

Piperazine Modifications :

- The 4-(3-phenylpropyl)piperazine in the target compound contrasts with the ethylpiperazine in . The phenylpropyl chain enhances hydrophobic interactions, which may improve binding to lipophilic receptors (e.g., serotonin or adrenergic receptors) .

- Simple piperazine in lacks aromaticity, reducing its affinity for receptors requiring π-π stacking interactions .

Core Structure Variations :

- Spirocyclic derivatives () exhibit rigid frameworks that favor selective receptor binding (e.g., dopamine receptors), whereas purine-based compounds (Target, ) are more versatile in enzyme inhibition (e.g., phosphodiesterases) .

Pharmacological Data (Hypothetical)

| Compound | IC50 (nM) for PDE5 | LogP | Solubility (mg/mL) | Plasma Protein Binding (%) | Reference |

|---|---|---|---|---|---|

| Target Compound | 15.2 ± 1.3 | 3.8 | 0.12 | 92.5 | |

| Compound | 23.7 ± 2.1 | 4.1 | 0.08 | 88.3 | |

| Compound | 45.6 ± 3.4 | 2.9 | 0.35 | 76.8 |

Research Findings

- : Alkyl-substituted purine-2,6-diones demonstrate moderate kinase inhibition but poor blood-brain barrier penetration due to low logP values .

- : Spirocyclic piperazine derivatives show nanomolar affinity for dopamine receptors, suggesting the target compound’s phenylpropyl-piperazine group may confer similar neuroactivity .

- : Ethylpiperazine analogs exhibit improved solubility but reduced target engagement compared to bulkier arylpiperazines like the target compound .

Biological Activity

3-Methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 878430-87-6, is a synthetic purine derivative with potential therapeutic applications. This compound exhibits a range of biological activities that are being explored for their implications in pharmacology and medicine.

- Molecular Formula: C23H30N6O2

- Molecular Weight: 422.5233 g/mol

- IUPAC Name: 3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Modulation: It has the potential to bind to various receptors, modulating cellular signaling pathways that affect physiological responses.

- Nucleic Acid Interaction: The compound may intercalate or bind to DNA/RNA, potentially altering gene expression and cellular function.

Biological Activity Overview

Research on the biological activity of this compound suggests a variety of pharmacological effects:

Antitumor Activity

Studies indicate that purine derivatives can exhibit antitumor properties. For instance, compounds similar to this one have shown:

- Inhibition of Tumor Cell Proliferation: In vitro studies suggest a reduction in the proliferation of various cancer cell lines.

Neuropharmacological Effects

The compound's structure suggests potential activity in the central nervous system (CNS):

- Antidepressant-like Effects: Some derivatives have been studied for their ability to modulate neurotransmitter systems, potentially offering antidepressant effects.

Antimicrobial Activity

Preliminary studies have indicated that certain purine derivatives possess antimicrobial properties:

- Inhibition of Bacterial Growth: The compound may inhibit the growth of specific bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Reduced proliferation in cancer cells | |

| Neuropharmacological | Potential antidepressant effects | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

-

Antitumor Study:

- A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity. Specific IC50 values were recorded for different cell lines, indicating a promising avenue for cancer therapy .

- Neuropharmacological Investigation:

Q & A

Basic: What are the recommended multi-step synthesis strategies for this compound, and how can purity be validated?

Methodological Answer:

The synthesis typically involves sequential alkylation and substitution reactions. First, functionalizing the purine core at the 7-position with a 2-methylallyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). Next, introducing the 4-(3-phenylpropyl)piperazine moiety at the 8-position using a Buchwald-Hartwig amination or Mitsunobu reaction. Final steps often include deprotection and purification via column chromatography. Purity validation requires High-Performance Liquid Chromatography (HPLC) (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR spectroscopy, focusing on characteristic peaks for the piperazine (δ 2.5–3.5 ppm) and purine-dione (δ 8.1–8.3 ppm) moieties .

Basic: How is the structural integrity of this compound confirmed in synthetic batches?

Methodological Answer:

Use a combination of mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (±5 ppm accuracy) and 2D NMR (COSY, HSQC) to resolve overlapping signals. Key diagnostic features include:

- NOESY correlations : Spatial proximity between the 2-methylallyl group and purine protons.

- IR spectroscopy : C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) for the purine-dione core.

Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced: How can reaction conditions be optimized to mitigate low yields in piperazine substitution steps?

Methodological Answer:

Apply Design of Experiments (DoE) to screen variables:

- Temperature : Elevated temps (80–100°C) improve kinetics but risk decomposition.

- Catalyst : Pd(OAc)₂/XPhos for Buchwald-Hartwig vs. DIAD/TPP for Mitsunobu.

- Solvent polarity : DMF enhances nucleophilicity of piperazine.

Use response surface modeling (e.g., Central Composite Design) to identify optimal parameters. Computational tools like density functional theory (DFT) can predict transition-state energetics for mechanistic insights .

Advanced: How to resolve contradictions in reported biological activities (e.g., antiviral vs. neuroactive effects)?

Methodological Answer:

Discrepancies may arise from assay specificity or off-target interactions. Address this by:

- Dose-response profiling : Establish EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2).

- Target deconvolution : Use CRISPR-Cas9 knockout libraries or competitive binding assays (SPR, ITC) to identify primary targets.

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects. Conflicting in vivo results (e.g., serotonin modulation) may require pharmacokinetic studies to assess blood-brain barrier penetration .

Advanced: What strategies are effective for identifying primary molecular targets of this compound?

Methodological Answer:

- Affinity chromatography : Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS.

- Thermal shift assay (TSA) : Monitor protein thermal stability changes upon binding.

- Computational docking : Use AutoDock Vina with crystal structures of purine-binding proteins (e.g., kinases, GPCRs). Validate hits with orthogonal assays like BRET for receptor activation .

Advanced: How to establish structure-activity relationships (SAR) for analogs with modified piperazine substituents?

Methodological Answer:

Synthesize analogs with varied piperazine substituents (e.g., ethyl, benzyl) and compare:

- Lipophilicity : Measure logP values (shake-flask method) to correlate with membrane permeability.

- Bioactivity : IC₅₀ in enzyme inhibition assays (e.g., PDEs or viral polymerases).

- Molecular dynamics simulations : Analyze binding pose stability in target active sites. SAR trends may reveal optimal substituents for potency vs. selectivity .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450 liabilities.

- Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability.

- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) for quantitative whole-body autoradiography .

Advanced: What computational methods predict metabolic degradation pathways?

Methodological Answer:

- In silico metabolism : Software like MetaSite or GLORYx predicts Phase I/II modification sites (e.g., piperazine N-oxidation).

- Machine learning models : Train on datasets of purine derivatives to forecast clearance rates.

Validate with in vitro hepatocyte assays and UPLC-QTOF-MS metabolite identification .

Advanced: How to improve aqueous solubility without compromising target affinity?

Methodological Answer:

- Salt formation : Use hydrochloride or mesylate counterions.

- Prodrug design : Introduce phosphate esters at the purine 6-position, cleaved in vivo by phosphatases.

- Co-solvent systems : Test buffered solutions with cyclodextrins (e.g., HP-β-CD) for formulation .

Advanced: What experimental frameworks validate hypotheses about dual mechanisms of action?

Methodological Answer:

- Dual-reporter assays : Engineer cells with luciferase reporters for two pathways (e.g., cAMP and NF-κB).

- Knockout/rescue experiments : Ablate primary targets and reintroduce mutants to dissect contributions.

- Kinetic modeling : Use ordinary differential equations (ODEs) to simulate simultaneous target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.